![molecular formula C18H15N3O3S B14931507 2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B14931507.png)
2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound with a molecular formula of C18H15N3O3S and a molecular weight of 353.395 g/mol . This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves several steps. One common method includes the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides containing electron-withdrawing substituents . The reaction typically occurs in the presence of a base such as triethylamine in an ethanol solvent . The reaction conditions are mild, and the process yields the desired thiadiazole derivatives efficiently.
Chemical Reactions Analysis
2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound is known to inhibit the growth of microbial cells by interfering with their metabolic pathways. It binds to enzymes and proteins essential for the survival of the microorganisms, leading to their death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-[1-(4-methoxyphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific structure and biological activities. Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
2-[1-(4-nitrophenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: Known for its antimicrobial properties.
2-[1-(4-chlorophenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: Exhibits antifungal activities.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C18H15N3O3S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenoxy)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C18H15N3O3S/c1-11(24-13-9-7-12(23-2)8-10-13)16-20-21-17(22)14-5-3-4-6-15(14)19-18(21)25-16/h3-11H,1-2H3 |
InChI Key |
AHCMCFZXOKQOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C(=O)C3=CC=CC=C3N=C2S1)OC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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